molecular formula C11H13N3OS B2379036 3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one CAS No. 379246-43-2

3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one

Cat. No. B2379036
CAS RN: 379246-43-2
M. Wt: 235.31
InChI Key: BSQFGRVXNDXPFX-UHFFFAOYSA-N
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Description

3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX-2, this compound may reduce inflammation and associated symptoms.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. For example, this compound has been reported to possess antioxidant activity, which may help protect cells against oxidative stress. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may help reduce inflammation and associated symptoms. Moreover, this compound has been reported to possess anticancer activity, making it a potential lead compound for the development of cancer therapeutics.

Advantages and Limitations for Lab Experiments

3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one possesses several advantages and limitations for lab experiments. One of the main advantages of this compound is its excellent pharmacokinetic properties, which make it a promising lead compound for drug development. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of this compound is its low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the research and development of 3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one. One potential direction is to explore the anticancer activity of this compound further and identify the specific mechanisms involved in its activity. Another potential direction is to investigate the use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, future research could focus on optimizing the pharmacokinetic properties of this compound to improve its efficacy as a drug candidate.
Conclusion
In conclusion, this compound is a promising compound with significant potential applications in the field of medicinal chemistry. This compound exhibits excellent pharmacokinetic properties and has been shown to possess significant biological activity against various diseases. However, further research is needed to fully understand the mechanisms of action of this compound and to optimize its use as a drug candidate.

Synthesis Methods

The synthesis of 3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one involves the reaction of 2-aminothiophenol with cycloheptanone in the presence of a catalytic amount of acetic acid. The reaction proceeds through a cyclization process, which results in the formation of the desired product. This synthesis method has been reported to yield high purity and good yields of the target compound.

Scientific Research Applications

3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit significant biological activity against various diseases, including cancer, inflammation, and infectious diseases. Moreover, this compound has been reported to possess excellent pharmacokinetic properties, making it a promising lead compound for drug development.

properties

IUPAC Name

4-amino-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-14-6-13-10-9(11(14)15)7-4-2-1-3-5-8(7)16-10/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQFGRVXNDXPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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